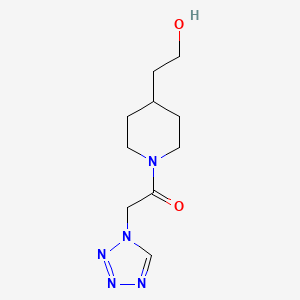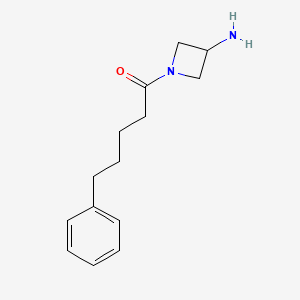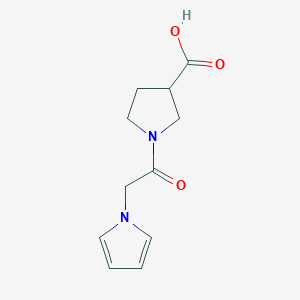
(3-(Aminometil)piperidin-1-il)(2-cloropiridin-4-il)metanona
Descripción general
Descripción
(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de medicamentos
Este compuesto se utiliza en el desarrollo de nuevos medicamentos . Es una molécula pequeña, lo que la convierte en una buena candidata para el desarrollo de medicamentos . Sin embargo, sus propiedades farmacológicas específicas aún no se comprenden completamente .
Síntesis de ligandos de carbeno N-heterocíclico anulado
El compuesto se utiliza como reactivo para la síntesis de ligandos de carbeno N-heterocíclico anulado . Estos ligandos son importantes en el campo de la química organometálica .
Desarrollo de antagonistas del receptor muscarínico M3
También se utiliza en el desarrollo de antagonistas del receptor muscarínico M3 . Estos antagonistas se utilizan en el tratamiento de diversas enfermedades, incluidas la enfermedad pulmonar obstructiva crónica y la vejiga hiperactiva .
Desarrollo de antagonistas selectivos del receptor 5-ht5A
El compuesto se utiliza en el desarrollo de antagonistas selectivos del receptor 5-ht5A . Estos antagonistas están siendo investigados por su posible uso en el tratamiento de la depresión y la ansiedad .
Síntesis de complejos ternarios de platino (II)
Se utiliza en la síntesis de complejos ternarios de platino (II) . Estos complejos tienen aplicaciones potenciales en el campo del tratamiento del cáncer .
Inhibición de la síntesis ribosomal de PCSK9
El compuesto se describe como un candidato a fármaco dirigido al hígado que inhibe la síntesis ribosomal de PCSK9 . PCSK9 es un regulador de lípidos que se considera no apta para fármacos de moléculas pequeñas .
Función en el punto de control del ciclo celular
El compuesto juega un papel en el arresto del ciclo celular mediado por el punto de control y la activación de la reparación del ADN en respuesta a la presencia de daño en el ADN o ADN no replicado .
Pruebas farmacéuticas
Este compuesto se utiliza para pruebas farmacéuticas . Los patrones de referencia de alta calidad de este compuesto se utilizan para obtener resultados precisos .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target proteins such as the serine/threonine-protein kinase chk1 and Tryptase beta-2 . These proteins play crucial roles in cell cycle regulation and immune response, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target proteins and modulate their activity, leading to changes in cellular processes .
Propiedades
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-6-10(3-4-15-11)12(17)16-5-1-2-9(7-14)8-16/h3-4,6,9H,1-2,5,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFJKDUKCIJJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1476225.png)

![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-2-yl)methanone](/img/structure/B1476232.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1476234.png)
![2-Azido-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1476235.png)
![(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-4-yl)methanone](/img/structure/B1476236.png)
![Pyrrolidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1476237.png)
![5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1476238.png)

![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-4-yl)methanone](/img/structure/B1476240.png)
